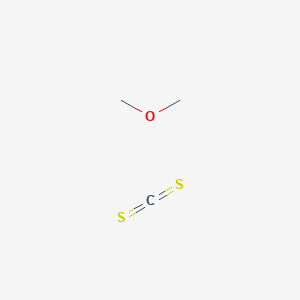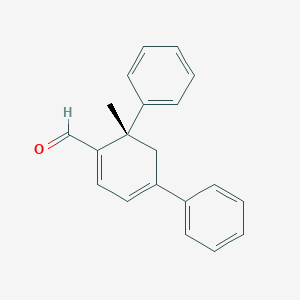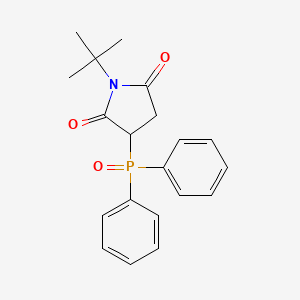
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- is a complex organic compound with a unique structure that includes an indenone core substituted with methoxy, methylethoxy, and phenyl groups
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The methoxy and methylethoxy groups are introduced via nucleophilic substitution reactions using corresponding alkyl halides and suitable bases.
Phenyl Group Introduction: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions using phenyl derivatives and Lewis acids.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the indenone core, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents like dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- can be compared with other indenone derivatives, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the methoxy and methylethoxy groups, resulting in different chemical reactivity and applications.
1H-Inden-1-one, 3-phenyl-: Similar structure but without the methoxy and methylethoxy groups, leading to variations in physical and chemical properties.
Eigenschaften
CAS-Nummer |
850404-09-0 |
|---|---|
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
5-methoxy-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C19H18O3/c1-12(2)22-19-17(21-3)10-9-14-16(20)11-15(18(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
NZGIXDWZHYAMQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC2=C1C(=CC2=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)


![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)





![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)

